molecular formula C16H24O2 B14845543 5-Tert-butyl-2-(cyclohexyloxy)phenol

5-Tert-butyl-2-(cyclohexyloxy)phenol

Cat. No.: B14845543
M. Wt: 248.36 g/mol
InChI Key: NXWVGLSZANZBBW-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(cyclohexyloxy)phenol is a phenolic compound characterized by a tert-butyl group at the para position (C5) and a cyclohexyloxy substituent at the ortho position (C2) on the aromatic ring. The tert-butyl group enhances steric hindrance and thermal stability, while the cyclohexyloxy moiety contributes to lipophilicity, influencing solubility in non-polar matrices .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

5-tert-butyl-2-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)12-9-10-15(14(17)11-12)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3

InChI Key

NXWVGLSZANZBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(cyclohexyloxy)phenol can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where a phenol derivative is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydride . The reaction typically proceeds under mild conditions and results in the formation of the desired ether compound

Comparison with Similar Compounds

5-Tert-butoxy-2-(cyclohexylmethyl)phenol (CAS 1243395-50-7)

  • Molecular Formula : C₁₇H₂₆O₂
  • Molecular Weight : 262.39 g/mol
  • Substituents :
    • C5: tert-butoxy (–O–C(CH₃)₃)
    • C2: cyclohexylmethyl (–CH₂–C₆H₁₁)
  • Key Differences: The tert-butoxy group (electron-withdrawing) replaces the tert-butyl (electron-donating), altering electronic effects on the phenolic –OH group. Cyclohexylmethyl introduces a non-polar aliphatic chain instead of the oxygen-linked cyclohexyloxy, reducing polarity and hydrogen-bonding capacity.
  • Applications : Likely used as an intermediate in organic synthesis due to its stability and lipophilicity .

4-Tert-butyl-2-cyclohexylphenol (CAS 5450-24-8)

  • Molecular Formula : C₁₆H₂₄O
  • Molecular Weight : 232.36 g/mol
  • Substituents :
    • C4: tert-butyl (–C(CH₃)₃)
    • C2: cyclohexyl (–C₆H₁₁)
  • The absence of an oxygen atom in the cyclohexyl substituent reduces polarity compared to cyclohexyloxy.
  • Applications : May serve as a precursor in antioxidant formulations or polymer stabilizers .

Functional Derivatives

2-(2'-Hydroxy-5'-methyl-3'-cyclohexyloxyphenyl)benzotriazole

  • Structure : A benzotriazole UV absorber with a hydroxyphenyl backbone substituted with methyl (C5') and cyclohexyloxy (C3') groups.
  • Key Differences :
    • The benzotriazole moiety enhances UV absorption efficiency (λmax ~300–400 nm).
    • Methyl and cyclohexyloxy groups synergize to improve compatibility with polymer matrices.
  • Applications : Widely used in coatings and plastics for UV stabilization .

5-Bromo-2-tert-butylphenol (CAS Referenced in )

  • Molecular Formula : C₁₀H₁₃BrO
  • Substituents :
    • C5: Bromine (–Br)
    • C2: tert-butyl (–C(CH₃)₃)
  • Key Differences: Bromine’s strong electron-withdrawing effect increases phenolic –OH acidity (pKa ~8–9) compared to tert-butyl/cyclohexyloxy analogs (pKa ~10–12). Reactivity in electrophilic substitution is reduced due to steric hindrance from tert-butyl.
  • Applications : Intermediate in synthesizing halogenated aromatic compounds .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity Inferred Applications
5-Tert-butyl-2-(cyclohexyloxy)phenol Not provided C₁₆H₂₄O₂ ~260.36 (estimated) C5: tert-butyl; C2: cyclohexyloxy Moderate UV stabilizers, antioxidants
5-Tert-butoxy-2-(cyclohexylmethyl)phenol 1243395-50-7 C₁₇H₂₆O₂ 262.39 C5: tert-butoxy; C2: cyclohexylmethyl Low Synthetic intermediates
4-Tert-butyl-2-cyclohexylphenol 5450-24-8 C₁₆H₂₄O 232.36 C4: tert-butyl; C2: cyclohexyl Low Polymer additives
2-(2'-Hydroxy-5'-methyl-3'-cyclohexyloxyphenyl)benzotriazole Not provided C₂₀H₂₁N₃O₂ ~335.40 (estimated) Benzotriazole core; C3': cyclohexyloxy Moderate UV absorbers in plastics
5-Bromo-2-tert-butylphenol Not provided C₁₀H₁₃BrO 229.11 C5: Br; C2: tert-butyl Moderate Halogenated intermediates

Key Findings and Implications

  • Electronic Effects: The tert-butyl group in this compound enhances electron donation to the aromatic ring, stabilizing the phenolic –OH group and reducing acidity compared to brominated analogs .
  • Solubility : Cyclohexyloxy’s oxygen linkage increases polarity relative to cyclohexylmethyl or cyclohexyl substituents, improving solubility in semi-polar solvents (e.g., ethyl acetate) .

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